(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide
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Overview
Description
(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide is a chemical compound known for its significant role in scientific research, particularly in the field of stem cell biology. It is a protein kinase D inhibitor, which has been shown to maintain the undifferentiated state of embryonic stem cells .
Preparation Methods
The preparation methods for (5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide involve synthetic routes that include the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative, followed by a reaction with primary amine
Chemical Reactions Analysis
(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include acids, bases, and solvents like water or organic solvents.
Scientific Research Applications
(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the effects of protein kinase D inhibition.
Medicine: Its ability to maintain stem cell pluripotency has potential therapeutic applications in regenerative medicine and tissue engineering.
Mechanism of Action
(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide exerts its effects by inhibiting protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT signaling pathway is crucial for maintaining the undifferentiated state of embryonic stem cells. The molecular targets involved include protein kinase D isoforms (PKD1, PKD2, and PKD3) and components of the PI3K/AKT signaling pathway .
Comparison with Similar Compounds
(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide can be compared with other protein kinase D inhibitors. Similar compounds include:
CID 755673: Another protein kinase D inhibitor known for its role in maintaining stem cell pluripotency.
CHIR99021: A glycogen synthase kinase 3 inhibitor also used in combination with this compound for stem cell research.
This compound is unique due to its specific inhibition of protein kinase D and its significant impact on the PI3K/AKT signaling pathway, which is crucial for stem cell pluripotency .
Properties
IUPAC Name |
(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,24,28H,6-9H2,1H3,(H,23,29)/b21-20+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOSECQICJNHTG-QZQOTICOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C3C(=CC(=O)C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)ON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)NC(=O)C2=C/C(=C\3/C(=CC(=O)C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)/ON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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